molecular formula C14H14BrF6NO2 B8155431 tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8155431
M. Wt: 422.16 g/mol
InChI Key: QQVINWBTJZPAAK-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It contains a tert-butyl carbamate group, a bromine atom, and trifluoromethyl groups, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)carbamate
  • tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)acetate
  • tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)ether

Uniqueness

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate is unique due to the presence of both trifluoromethyl and tert-butyl carbamate groups, which confer distinct chemical and physical properties. These groups enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF6NO2/c1-12(2,3)24-11(23)22(7-13(16,17)18)10-5-8(14(19,20)21)4-9(15)6-10/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVINWBTJZPAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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